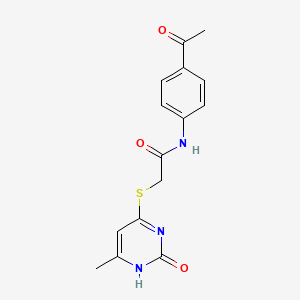

N-(4-acetylphenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Description

This compound features a thioacetamide bridge connecting a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl moiety to a 4-acetylphenyl group. Its synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions, as described in methods analogous to those reported by Gagnon et al. (2007) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-7-14(18-15(21)16-9)22-8-13(20)17-12-5-3-11(4-6-12)10(2)19/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPBWJVJVZWGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Thioether Formation: The pyrimidinylsulfanyl group can be introduced by reacting a suitable pyrimidine derivative with a thiol compound under basic conditions.

Amide Bond Formation: The final step involves the formation of the acetamide bond, which can be achieved by reacting the intermediate compound with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays and studies.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It might find use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.

Signal Transduction: The compound might interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.

Comparison with Similar Compounds

Pyrimidine-Based Thioacetamide Derivatives

Compounds sharing the 4-methyl-6-oxo-pyrimidine core with varying aryl substituents provide key insights into structure-activity relationships:

Triazinoindole-Based Thioacetamides ()

While structurally distinct, triazinoindole derivatives (e.g., Compounds 23–27) share the thioacetamide linkage and aryl substituents, enabling functional comparisons:

- Purity: All triazinoindole analogs report >95% purity, suggesting robust synthetic protocols despite complex heterocyclic cores .

Amino-Substituted Pyrimidine Analogs ()

Compound 18 (2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide) shares a pyrimidinone core but replaces the acetylphenyl group with a 4-phenylthiazolyl moiety:

- Bioactivity Implications : The thiazole ring may enhance π-stacking interactions in biological targets, whereas the acetyl group in the target compound could favor hydrogen bonding .

- Synthetic Flexibility : Both compounds utilize alkylation of thiouracil derivatives, demonstrating the adaptability of this route for diversifying substituents .

Key Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., acetyl, chloro) improve stability and reaction yields, while bulky groups (e.g., phenoxy) increase melting points .

- Structural Versatility : The thioacetamide bridge permits modular synthesis with varied aryl/heteroaryl groups, enabling tailored physicochemical properties .

- Analytical Consistency : Elemental analysis and $^1$H NMR data across analogs validate synthetic reproducibility, with deviations <0.1% for calculated vs. found values (e.g., Compound 5.6: C 45.36% vs. 45.29%) .

Biological Activity

N-(4-acetylphenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a dihydropyrimidine core linked to an acetylphenyl group via a thioacetamide moiety. The molecular formula is CHNOS, with a molecular weight of approximately 278.34 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Dihydropyrimidine Core : This is achieved through cyclocondensation reactions involving appropriate precursors.

- Thioacetylation : The introduction of the thioacetamide group is performed using thioacetic acid derivatives.

- Acetylation : The final step involves the acetylation of the phenolic hydroxyl group.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing dihydropyrimidine structures have shown efficacy against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : They prevent the growth of tumor cells by disrupting cell cycle progression.

A study demonstrated that related compounds displayed high in vitro potency against melanoma and pancreatic cancer cell lines, leading to significant reductions in tumor growth in xenograft models .

The proposed mechanisms for the biological activity of this compound include:

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, it may interact with calcium channels, influencing cellular calcium homeostasis and promoting apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within this chemical class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.